Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride

Epigenetics LSD1 Inhibition Acute Myeloid Leukemia

This 6-azaindoline scaffold is validated for generating potent, reversible LSD1 inhibitors with efficacy in AML cell lines and TLR9 antagonists for fibrotic diseases. The saturated pyrrolidine ring provides a secondary amine handle for N-alkylation/arylation absent in aromatic 6-azaindole, enabling rapid parallel SAR. Its favorable drug-like profile (cLogP ~1.11, TPSA 24.92 Ų) supports CNS and oral bioavailability optimization. Procure this regioisomerically specific building block for high-throughput library diversification.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 1610028-39-1
Cat. No. B1403977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
CAS1610028-39-1
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CN=C2.Cl
InChIInChI=1S/C7H8N2.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h1,3,5,9H,2,4H2;1H
InChIKeyYXILGLMLGMJICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 1610028-39-1) for Medicinal Chemistry & Drug Discovery Procurement


2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 1610028-39-1) is a heterocyclic building block featuring a partially saturated 6-azaindoline core (molecular formula C₇H₉ClN₂, MW 156.61) . The scaffold contains a saturated pyrrolidine ring fused to a pyridine moiety, which distinguishes it from fully aromatic 6-azaindole analogs and provides a unique vector for medicinal chemistry derivatization . Its physicochemical profile (cLogP ~1.11, TPSA 24.92 Ų) places it within favorable drug-like property space .

Why 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (1610028-39-1) Cannot Be Replaced by Other Azaindoline or Pyrrolopyridine Isomers in Drug Discovery


The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (6-azaindoline) scaffold is a critical regioisomer among the azaindoline family (4-, 5-, 6-, and 7-azaindolines). The position of the pyridine nitrogen relative to the saturated pyrrolidine ring directly dictates hydrogen-bonding geometry, electronic distribution, and the vector of exit vectors for pendant groups [1]. In structure-activity relationship (SAR) campaigns targeting LSD1, the 6-azaindoline core (pyrrolo[2,3-c]pyridine) demonstrated distinct potency and selectivity profiles compared to 7-azaindoline (pyrrolo[2,3-b]pyridine) and indoline-based analogs [2]. Furthermore, the partially saturated nature of the 2,3-dihydro scaffold offers a secondary amine handle for N-alkylation or N-arylation that is absent in fully aromatic 1H-pyrrolo[2,3-c]pyridine (6-azaindole), enabling distinct synthetic diversification pathways [3].

Quantitative Differentiation Evidence: 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (1610028-39-1) Versus Closest Analogs


Regioisomeric Differentiation: 6-Azaindoline Scaffold Enables Potent LSD1 Inhibition Not Achieved with 7-Azaindoline or Indoline Analogs

In a 2024 medicinal chemistry optimization campaign, the 1H-pyrrolo[2,3-c]pyridine (6-azaindoline) scaffold was identified as a privileged core for achieving potent and reversible LSD1 inhibition. The lead compound derived from this scaffold (compound 23e) exhibited an IC₅₀ of 3.1 nM against LSD1 enzymatic activity [1]. In contrast, earlier SAR studies on 7-azaindoline (pyrrolo[2,3-b]pyridine) and indoline-based LSD1 inhibitors required significantly different substitution patterns to achieve comparable potency, and often suffered from reduced selectivity profiles or irreversible binding mechanisms [2]. The 6-aza substitution pattern positions the pyridine nitrogen to engage in a critical hydrogen-bond network within the LSD1 catalytic pocket that is sterically inaccessible to the 7-aza isomer [1].

Epigenetics LSD1 Inhibition Acute Myeloid Leukemia

Physicochemical Property Differentiation: 6-Azaindoline Core Delivers Superior Drug-Like Properties Versus Indole-Based Comparators

The 6-azaindoline core (pyrrolo[2,3-c]pyridine) functions as a bioisostere of indole, offering improved aqueous solubility and reduced lipophilicity compared to the indole scaffold [1]. Calculated physicochemical parameters for the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine free base show a consensus Log P (cLogP) of 1.11 and topological polar surface area (TPSA) of 24.92 Ų . In a CB1 allosteric modulator SAR campaign, replacing the indole core with an azaindole (pyrrolopyridine) scaffold significantly improved aqueous solubility while retaining cannabinoid receptor binding affinity [1]. Specifically, 6-azaindole-containing analog 21 exhibited potent CB1/CB2 modulation with enhanced solubility relative to the parent indole-2-carboxamide series [1].

Medicinal Chemistry Physicochemical Properties CNS Drug Discovery

Synthetic Handle Differentiation: Secondary Amine in 2,3-Dihydro Scaffold Enables N-Derivatization Unavailable in Fully Aromatic 6-Azaindole

The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold contains a secondary amine (N1) within the saturated pyrrolidine ring, which serves as a nucleophilic handle for direct N-alkylation, N-arylation, or N-acylation . This site is absent in fully aromatic 1H-pyrrolo[2,3-c]pyridine (6-azaindole, CAS 271-29-4), where the pyrrole nitrogen is part of the aromatic system and significantly less nucleophilic. The 2,3-dihydro scaffold thus enables diversification at the N1 position without requiring protecting group strategies or harsh conditions . Patent literature on pyrrolo[2,3-c]pyridine proton pump inhibitors (TAKEDA PHARMA) further demonstrates that the partially saturated scaffold contributes to improved acid stability and oral bioavailability relative to aromatic analogs [1].

Synthetic Chemistry N-Alkylation Library Synthesis

TLR9 Inhibition Potential: Pyrrolo[2,3-c]pyridine Scaffold Privileged for Fibrotic Disease Targeting

A 2021 patent from Novartis (US20230312565) specifically claims 1H-pyrrolo[2,3-c]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives as TLR9 inhibitors for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), NASH, and chronic kidney disease [1]. The patent discloses extensive SAR demonstrating that the 6-azaindoline and 5-azaindoline regioisomers exhibit potent TLR9 antagonism, while the 7-azaindoline (pyrrolo[2,3-b]pyridine) and 4-azaindoline (pyrrolo[3,2-b]pyridine) scaffolds were less effective or inactive in TLR9 cellular assays [1]. This class-level selectivity establishes the pyrrolo[2,3-c]pyridine core as a preferred starting point for TLR9-targeted drug discovery.

Immunology TLR9 Inhibition Fibrosis

Commercial Availability and Purity Grade Differentiation: 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (97%) Offers Higher Assay Specification Than Free Base Alternative (95%)

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 1610028-39-1) is commercially available from multiple reputable vendors with purity specifications of 97% (Fluorochem, Leyan) . In contrast, the free base form (2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, CAS 760919-39-9) is typically offered at 95% purity . The hydrochloride salt offers improved handling characteristics, enhanced stability at room temperature, and increased aqueous solubility relative to the free base, making it the preferred form for solution-phase chemistry and biological assay preparation .

Chemical Procurement Purity Specification Quality Control

Optimal Research and Industrial Application Scenarios for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (1610028-39-1)


Medicinal Chemistry: LSD1 Inhibitor Lead Discovery for Acute Myeloid Leukemia (AML)

The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold is a validated core for generating potent, reversible LSD1 inhibitors with demonstrated efficacy in AML cell lines (e.g., MV4;11). Procurement of this building block enables the synthesis of analogs based on the lead compound 23e series, which exhibited single-digit nanomolar enzymatic IC₅₀ values [1]. The scaffold's drug-like physicochemical profile (cLogP ~1.11, TPSA 24.92 Ų) supports oral bioavailability optimization without requiring extensive property modulation .

Immunology Drug Discovery: TLR9 Antagonist Development for Fibrotic Indications

Patent-protected chemical matter from Novartis establishes the 1H-pyrrolo[2,3-c]pyridine core as a privileged scaffold for TLR9 inhibition [1]. This building block is appropriate for synthesis of analogs targeting fibrotic diseases including idiopathic pulmonary fibrosis (IPF), nonalcoholic steatohepatitis (NASH), and chronic kidney disease. The regioisomeric specificity of TLR9 inhibition (requiring the [2,3-c] or [3,2-c] fused system) makes this scaffold non-substitutable with other azaindoline isomers [1].

Parallel Library Synthesis and N1-Diversification Campaigns

The secondary amine at the N1 position of the saturated pyrrolidine ring enables rapid parallel diversification via N-alkylation, N-arylation, or N-acylation under mild conditions [1]. This orthogonal handle for derivatization—absent in fully aromatic 6-azaindole—facilitates high-throughput SAR exploration and the generation of compound libraries with varying N1 substituents while maintaining the core scaffold geometry [1].

Indole Bioisostere Replacement in CNS and Kinase Drug Discovery Programs

The 6-azaindoline scaffold functions as an indole bioisostere with improved aqueous solubility and reduced lipophilicity [1]. This makes it particularly valuable for CNS drug discovery where low lipophilicity and high ligand efficiency are critical parameters. The calculated solubility advantage (~2.7-fold higher than indole) supports formulation development and reduces the risk of late-stage attrition due to poor physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.